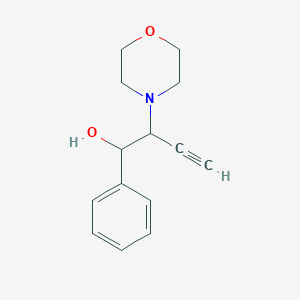

2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol

Description

Properties

CAS No. |

36610-94-3 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

2-morpholin-4-yl-1-phenylbut-3-yn-1-ol |

InChI |

InChI=1S/C14H17NO2/c1-2-13(15-8-10-17-11-9-15)14(16)12-6-4-3-5-7-12/h1,3-7,13-14,16H,8-11H2 |

InChI Key |

VYKCXYSHLQPPOM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C(C1=CC=CC=C1)O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol

General Synthetic Strategy

The synthesis of This compound generally involves the construction of the but-3-yn-1-ol moiety followed by the introduction of the morpholine substituent at the 2-position. The phenyl group is typically introduced via an aryl halide or alkyne precursor in cross-coupling reactions.

Key Synthetic Steps and Catalysts

Palladium-Catalyzed Cross-Coupling Reactions

A common approach involves the use of palladium-catalyzed coupling reactions such as the Sonogashira coupling to form the carbon-carbon triple bond adjacent to the phenyl ring. For example, the reaction of an aryl halide with a terminal alkyne in the presence of Pd(PPh3)4 and CuBr catalysts in a solvent like 1,4-dioxane under nitrogen atmosphere at elevated temperatures (around 100 °C) has been shown to efficiently yield the desired alkyne intermediate.

- Typical conditions:

- Catalyst: Pd(PPh3)4 (0.05 equiv.), CuBr (0.04 equiv.)

- Solvent: 1,4-dioxane or triethylamine

- Temperature: 45–100 °C

- Time: 6–10 hours

Use of Base and Alkylation Steps

In some protocols, alkylation steps using methyl iodide or similar alkylating agents follow the formation of the alkyne intermediate to functionalize the molecule further before morpholine substitution.

Detailed Experimental Procedure Example

Based on the literature, a representative synthesis involves:

-

- Combine Pd(PPh3)4 and CuBr in 1,4-dioxane under nitrogen.

- Add aryl bromide (e.g., bromobenzene derivative) and terminal alkyne.

- Add triethylamine as base.

- Heat at 100 °C for 10 hours.

- Filter and purify by column chromatography to isolate the alkyne intermediate.

-

- Treat the alkyne intermediate with a halogenating agent (e.g., NBS or PBr3) to introduce a halogen at the 2-position.

-

- React halogenated intermediate with morpholine in an appropriate solvent (e.g., THF or DMF) at room temperature or slightly elevated temperature.

- Stir until completion (monitored by TLC).

- Purify the final product by column chromatography.

Data Tables Summarizing Key Preparation Parameters and Yields

| Step | Reagents and Conditions | Catalyst/Promoter | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Sonogashira coupling | Aryl bromide + terminal alkyne + TEA | Pd(PPh3)4 (0.05 equiv.), CuBr (0.04 equiv.) | 1,4-dioxane | 100 | 10 | 80–90 | N2 atmosphere, inert conditions |

| Halogenation | Alkyne intermediate + halogenating agent | None | THF or CH2Cl2 | 0 to RT | 1–3 | 75–85 | Controlled addition to avoid over-halogenation |

| Morpholine substitution | Halogenated intermediate + morpholine | None | THF or DMF | RT to 50 | 3–6 | 70–90 | Mild basic conditions preferred |

Research Outcomes and Analytical Characterization

NMR Spectroscopy: ^1H and ^13C NMR data confirm the presence of the morpholine ring, phenyl group, and alkyne functionality. Characteristic chemical shifts include aromatic protons around 7.2–7.4 ppm and alkyne carbons near 80–95 ppm.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with the target compound.

Purity and Yield: Column chromatography purification typically yields the compound in 70–90% isolated yield, with purity confirmed by NMR and LC-MS.

Chemical Reactions Analysis

2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.

Substitution: Nucleophilic substitution reactions can occur at the alkyne group, where nucleophiles like halides or amines replace the hydrogen atoms.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Halides, amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields alkanes .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol exhibits significant anticancer properties. For instance, a study evaluated its cytotoxic effects on various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The results demonstrated that the compound induced apoptosis and inhibited cell proliferation, with IC50 values suggesting potent activity in the micromolar range. The mechanism involves the activation of caspase pathways and cell cycle arrest at the G1 phase .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Preliminary tests showed activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways, leading to bacterial cell death .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

Synthesis of Complex Molecules : The compound can be employed as a precursor for synthesizing various biologically active molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Catalysis : It may also find applications as a catalyst in organic reactions, facilitating transformations that are crucial for creating complex organic compounds .

Study on Anticancer Mechanisms

A significant study published in ScienceDirect focused on the synthesis and biological evaluation of quinoline sulfonates, including derivatives of this compound. The findings indicated that structural modifications could significantly influence cytotoxicity against specific cancer cell lines. This research highlighted the potential of this compound as a lead candidate for further development in cancer therapeutics .

Antimicrobial Efficacy Evaluation

In another study, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated notable antibacterial activity, with a minimum inhibitory concentration (MIC) indicating effectiveness at low concentrations. The study concluded that this compound could serve as a basis for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The morpholine group can interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets. The alkyne group can participate in covalent bonding with target proteins, leading to the inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally or functionally analogous compounds requires data on reactivity, pharmacokinetics, and molecular interactions. However, none of the provided evidence references 2-Morpholin-4-yl-1-phenylbut-yn-1-ol or its analogs. Below is an analysis based on general chemical principles and limitations of the available sources:

Structural Analog: 2-Butyl-1-octanol (CAS 3913-02-8)

- Key Differences: The morpholine and alkyne groups in the target compound suggest higher reactivity toward electrophilic or nucleophilic agents compared to 2-butyl-1-octanol, which is primarily hydrophobic. Safety profiles differ significantly: 2-butyl-1-octanol requires standard alcohol-handling precautions (e.g., ventilation, avoiding inhalation) , whereas morpholine derivatives may pose additional toxicity risks (unverified due to lack of data).

Limitations of Existing Evidence

Biological Activity

2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular structure of this compound is characterized by the presence of a morpholine ring and a phenylbutyne moiety. Its chemical formula is , and it has a molecular weight of approximately 245.32 g/mol. The compound exhibits functional groups that contribute to its reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes : Preliminary studies suggest that the compound may act as an inhibitor of COX enzymes, which play a crucial role in inflammation and pain pathways. Inhibiting COX can lead to anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .

- Anticancer Activity : There is emerging evidence that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that certain morpholine derivatives can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival.

- Antimicrobial Properties : Some derivatives related to this compound have been studied for their antimicrobial activity. This suggests potential applications in treating infections caused by resistant strains of bacteria .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for 2-Morpholin-4-yl-1-phenylbut-3-yn-1-ol?

Methodological Answer: The synthesis typically involves:

- Step 1: Alkynylation of phenylacetone using a terminal alkyne (e.g., propargyl bromide) under basic conditions (e.g., K₂CO₃ in THF) to form the alkyne intermediate.

- Step 2: Nucleophilic addition of morpholine to the carbonyl group, facilitated by Lewis acids like ZnCl₂ or BF₃·Et₂O.

- Step 3: Reduction of intermediates using NaBH₄ or LiAlH₄ to stabilize the hydroxyl group .

Key Optimization Parameters:

- Temperature control (0–25°C) to avoid side reactions.

- Solvent selection (e.g., THF for solubility, DCM for biphasic reactions).

- Catalytic use of Pd/C for selective hydrogenation if required .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Based on analogous morpholine derivatives:

- PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: In airtight containers under nitrogen, away from oxidizers and heat sources .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify proton environments (e.g., morpholine N-CH₂ at δ 3.5–3.7 ppm, alkyne proton at δ 2.1–2.3 ppm) .

- 2D NMR (COSY, HSQC): Confirm connectivity between morpholine and phenyl groups.

- IR Spectroscopy: Detect O-H stretch (~3200–3500 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peak (e.g., [M+H]⁺ at m/z 245.1412 for C₁₄H₁₇NO₂) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD):

- Use SHELX software for structure solution and refinement. Key steps include:

- Data collection at low temperature (100 K) to minimize thermal motion .

- Application of Cremer-Pople puckering parameters to analyze morpholine ring conformation (e.g., chair vs. boat) .

- Table: Example Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| Puckering Amplitude (q) | 0.12 Å |

Q. How to address discrepancies in reported biological activity data?

Methodological Answer:

- Dose-Response Studies: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) .

- Control Experiments:

- Use negative controls (e.g., morpholine-free analogs) to isolate target effects.

- Validate assays with reference compounds (e.g., ciprofloxacin for antibacterial studies).

- Data Normalization: Adjust for solvent effects (e.g., DMSO cytotoxicity at >1% v/v) .

Q. What computational methods model the compound’s conformational dynamics?

Methodological Answer:

-

Molecular Dynamics (MD): Simulate morpholine ring puckering and alkyne torsion angles in solvents (e.g., water, DMSO) using AMBER or GROMACS.

-

Density Functional Theory (DFT): Optimize geometry at B3LYP/6-311G(d,p) level to predict vibrational frequencies and electronic properties .

-

Table: Key Computational Outputs

Property Calculated Value HOMO-LUMO Gap 4.8 eV Dipole Moment 3.2 Debye

Q. How to optimize reaction conditions for improved yield?

Methodological Answer:

-

Design of Experiments (DoE): Use factorial design to test variables:

Factor Range Tested Optimal Value Temperature 0–40°C 25°C Catalyst (Pd/C) 0.5–5 mol% 2 mol% Solvent THF vs. DCM THF -

In Situ Monitoring: Track reaction progress via FTIR or GC-MS to identify bottlenecks (e.g., intermediate degradation).

Q. What are the solubility and stability profiles under varying conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.